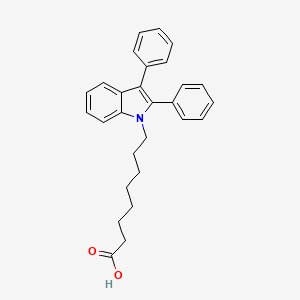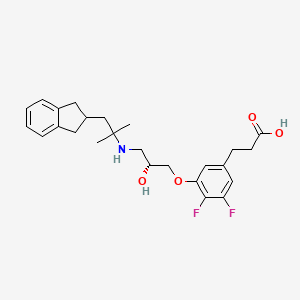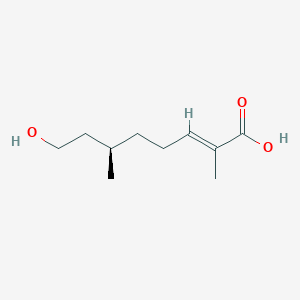![molecular formula C21H23N3O3 B1243416 N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)
N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK-7068 is a synthetic compound known for its potent inhibitory effects on histone deacetylase enzymes. Histone deacetylase enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. SK-7068 has shown significant potential in the treatment of various cancers due to its ability to induce hyperacetylation of histones, resulting in the reactivation of silenced genes and inhibition of tumor cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: SK-7068 is synthesized through a series of chemical reactions involving the combination of hydroxamic acid derived from trichostatin A and a pyridyl ring from MS-275. The synthesis process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods: The industrial production of SK-7068 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the optimization of reaction conditions to achieve high yields and purity of the final product. Industrial production methods may also include purification steps such as crystallization, filtration, and chromatography to obtain SK-7068 in its pure form .
Chemical Reactions Analysis
Types of Reactions: SK-7068 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity. For example, oxidation reactions can introduce functional groups that improve the compound’s binding affinity to target enzymes, while reduction reactions can modify the compound’s electronic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of SK-7068 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions vary depending on the specific reaction being performed but generally involve controlled temperatures, pressures, and reaction times to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of SK-7068 include various derivatives with modified functional groups.
Scientific Research Applications
SK-7068 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, SK-7068 is used as a tool compound to study the mechanisms of histone deacetylase inhibition and its effects on gene expression. In biology, the compound is used to investigate the role of histone deacetylase enzymes in various cellular processes, including cell cycle regulation, differentiation, and apoptosis .
In medicine, SK-7068 has shown promise as an anticancer agent due to its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The compound has been tested in various preclinical and clinical studies, demonstrating significant antitumor activity in vitro and in vivo. Additionally, SK-7068 is being explored for its potential use in combination therapies with other anticancer agents to enhance their efficacy .
In industry, SK-7068 is used in the development of new therapeutic agents and as a reference compound in the screening of histone deacetylase inhibitors. The compound’s unique properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
SK-7068 is structurally related to other histone deacetylase inhibitors, such as SK-7041 and suberoylanilide hydroxamic acid. These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory profiles. SK-7041, for example, is another synthetic hybrid histone deacetylase inhibitor that has shown potent antitumor activity in various cancer cell lines .
Compared to other histone deacetylase inhibitors, SK-7068 exhibits unique properties, such as its preferential inhibition of histone deacetylase 1 and histone deacetylase 2 and its ability to induce hyperacetylation of histones H3 and H4. These properties make SK-7068 a valuable tool in the study of histone deacetylase inhibition and its potential therapeutic applications .
List of Similar Compounds:- SK-7041
- Suberoylanilide hydroxamic acid
- Trichostatin A
- MS-275
These compounds, along with SK-7068, represent a class of histone deacetylase inhibitors with significant potential in cancer therapy and other biomedical applications .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-27)12-7-16-3-5-17(6-4-16)15-22-21(26)18-8-10-19(11-9-18)24-13-1-2-14-24/h3-12,27H,1-2,13-15H2,(H,22,26)(H,23,25)/b12-7+ |
InChI Key |
JKVNVKOVLBVYHQ-KPKJPENVSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)/C=C/C(=O)NO |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C=CC(=O)NO |
synonyms |
SK-7068 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



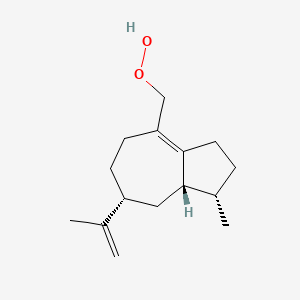
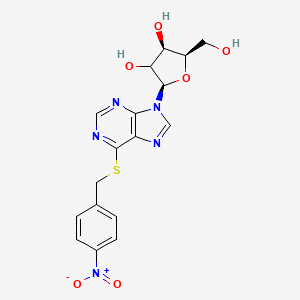
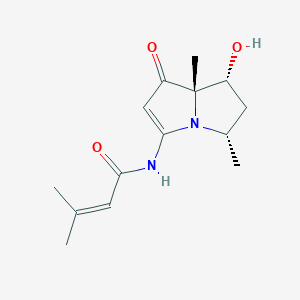
![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)
![N-[2-[4-[(2-ethyl-4,6-dimethylbenzimidazol-1-yl)methyl]phenyl]phenyl]sulfonyl-5-iodopyridine-3-carboxamide](/img/structure/B1243343.png)
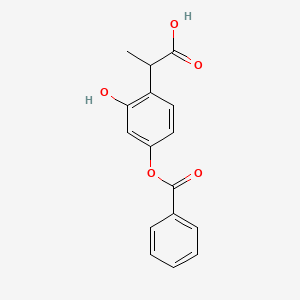
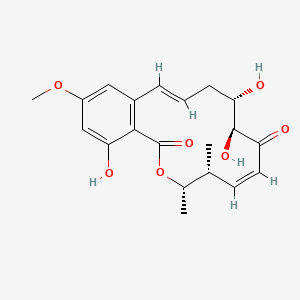
![(4aR,7R,8R,8aS)-2-deuterio-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B1243349.png)
